

Phorate sulfone chemical structure and properties

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Compound of Interest

Compound Name: Phorate sulfone

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Phorate Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate sulfone (CAS No. 2588-04-7) is an organophosphorus compound and a major metabolite of the systemic insecticide and acaricide, phorate.[1] Phorate itself is known for its high toxicity, and its metabolic products, including **phorate sulfone**, often exhibit equal or greater toxicity.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **phorate sulfone**, intended for a scientific audience.

Chemical Structure and Identifiers

Phorate sulfone is formed through the oxidation of the thioether group in the parent phorate molecule. The chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers of **Phorate Sulfone**

Identifier	Value	Reference(s)
IUPAC Name	O,O-Diethyl S- [(ethylsulfonyl)methyl] phosphorodithioate	[1]
CAS Number	2588-04-7	[1]
Molecular Formula	C ₇ H ₁₇ O ₄ PS ₃	[1]
Molecular Weight	292.38 g/mol	[1]
Synonyms	Thimet sulfone, O,O-Diethyl S- ethylsulfonylmethyl phosphorodithioate	[1]

Physicochemical Properties

The physicochemical properties of **phorate sulfone** are crucial for understanding its environmental fate, transport, and toxicokinetics.

Table 2: Physicochemical Properties of **Phorate Sulfone**

Property	Value	Reference(s)
Physical State	Pale yellow liquid	[3]
Boiling Point	150 °C at 0.1 Torr	[4]
Water Solubility	859.3 mg/L at 19 °C	[4]
Solubility in Organic Solvents	Soluble in most organic solvents, such as acetone and chloroform.	[4]

Toxicological Properties

Phorate and its metabolites are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. The inhibition of AChE leads to the accumulation of the

neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[2] **Phorate sulfone** is a highly toxic metabolite.[2]

Table 3: Acute Toxicity of Phorate (Parent Compound)

Route of Exposure	Species	LD50 Value	Reference(s)
Oral	Rat	1.1 - 3.7 mg/kg	[5]
Dermal	Rat	2.5 - 6.2 mg/kg	[5]
Inhalation (1-hour)	Rat	0.06 mg/L	[5]

Note: Specific LD50 values for **phorate sulfone** are not readily available in the reviewed literature, but it is established to be a highly toxic metabolite.

Experimental Protocols

Analysis of Phorate Sulfone in Biological Tissues (GC-MS)

This protocol is adapted from a method for the detection of phorate and its metabolites in visceral matrices.[6]

a. Sample Preparation:

- Homogenize 50 g of tissue sample with an equal amount of anhydrous sodium sulfate to form a slurry.
- Transfer the slurry to a conical flask and add 50 mL of n-hexane.
- Heat the mixture on a hot water bath for one hour, then cool and filter.
- Repeat the extraction of the residue twice with 25 mL of n-hexane and combine the filtrates.
- The combined hexane extract is then subjected to liquid-liquid extraction with acetonitrile saturated with n-hexane.
- The acetonitrile layers are combined, diluted with water, and back-extracted with n-hexane.

- The final hexane extract is concentrated for GC-MS analysis.[6]

b. GC-MS Conditions:

- Column: DB-1MS nonpolar quartz capillary column
- Ion Source Temperature: 230°C
- Transmission Line Temperature: 280°C
- Detection Mode: Electron Ionization (EI)

Analysis of Phorate Sulfone in Eggs (UPLC-MS/MS)

This protocol is based on a method for the quantification of phorate and its metabolites in eggs.
[3]

a. Sample Preparation:

- Extract a homogenized egg sample with acetonitrile.
- Perform a cleanup step using a glass funnel plugged with cotton, anhydrous sodium sulfate, and neutral alumina.
- Elute the analyte with acetonitrile.
- Evaporate the eluate to dryness and reconstitute the residue in an acetonitrile:water mixture for UPLC-MS/MS analysis.[3]

b. UPLC-MS/MS Conditions:

- Column: Waters C18 (50 mm × 2.1 mm, 1.7 μm)
- Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM)

Acetylcholinesterase Inhibition Assay

This is a general protocol based on the Ellman method, which can be used to assess the inhibitory activity of **phorate sulfone**.

a. Reagents:

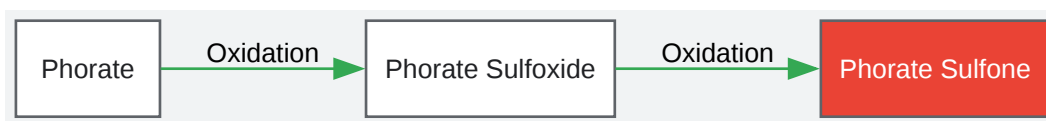
- Acetylcholinesterase (AChE) solution
- Acetylthiocholine (ATC) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- **Phorate sulfone** solution of known concentrations

b. Procedure:

- In a 96-well plate, add the phosphate buffer, AChE solution, and the **phorate sulfone** solution (or a control).
- Incubate the mixture to allow for the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATC substrate and DTNB.
- Measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
- Compare the activity in the presence of **phorate sulfone** to the control to determine the extent of inhibition.

Signaling Pathways and Logical Relationships Metabolic Pathway of Phorate

Phorate undergoes oxidative metabolism in biological systems and the environment to form more toxic metabolites, including **phorate sulfone**.^[4]

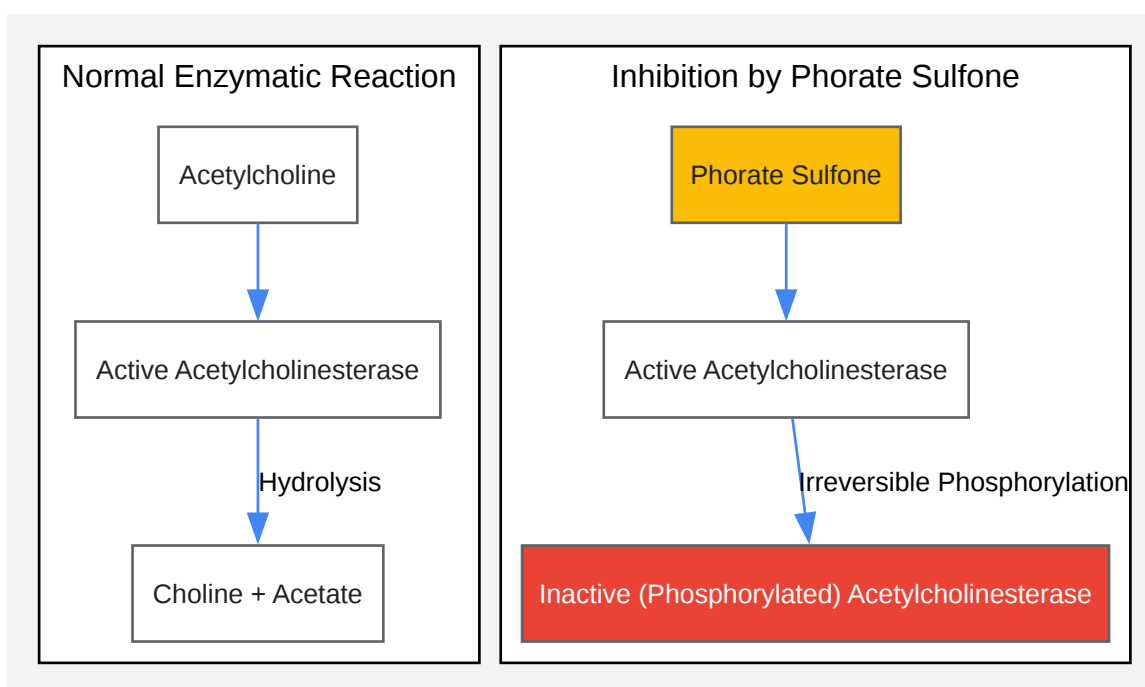


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Caption: Metabolic oxidation of phorate to phorate sulfoxide and **phorate sulfone**.

Mechanism of Acetylcholinesterase Inhibition

Organophosphates like **phorate sulfone** act as irreversible inhibitors of acetylcholinesterase by phosphorylating a serine residue in the enzyme's active site.



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Caption: Mechanism of acetylcholinesterase inhibition by **phorate sulfone**.

Synthesis

The primary method for the synthesis of **phorate sulfone** is the oxidation of phorate. While specific, detailed laboratory protocols are not abundant in the literature, a general approach involves the use of a suitable oxidizing agent.

A common method for the oxidation of sulfides to sulfones involves the use of hydrogen peroxide, often in the presence of a catalyst. For the synthesis of **phorate sulfone**, a potential procedure would involve dissolving phorate in a suitable organic solvent and treating it with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst like tungstic acid. The reaction would likely require monitoring by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete conversion of the starting material and the intermediate sulfoxide to the desired sulfone. Purification would then be carried out using column chromatography.

Conclusion

Phorate sulfone is a significant and highly toxic metabolite of the insecticide phorate. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase. This guide has provided a detailed overview of its chemical and physical properties, toxicological information, and methodologies for its analysis. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. Further research into the specific toxicokinetics and development of antidotes for poisoning by phorate and its metabolites remains an important area of study.

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